N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(4-PROPOXYBENZOYL)THIOUREA
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Overview
Description
N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA typically involves the reaction of 4-ethylphenyl isothiocyanate with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting intermediate is then reacted with 5-methyl-1,3-thiazole-2-amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
2,4-Disubstituted thiazoles: Exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both ethyl and propoxy groups enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Properties
IUPAC Name |
N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-4-14-28-19-12-10-18(11-13-19)21(27)25-22(29)26-23-24-20(15(3)30-23)17-8-6-16(5-2)7-9-17/h6-13H,4-5,14H2,1-3H3,(H2,24,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUNPZTHFSQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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